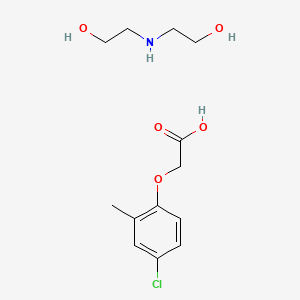
MCPA-diolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MCPA-diolamine involves the reaction of MCPA with diethanolamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{MCPA} + \text{Diethanolamine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pH, and concentration to maximize yield and purity. The final product is then purified and formulated for agricultural use.
化学反応の分析
Types of Reactions
MCPA-diolamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the aromatic ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine (Cl₂) and nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
MCPA-diolamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of aryloxyalkanoic acid herbicides.
Medicine: Explored for its potential genotoxic and reproductive effects.
Industry: Utilized in the formulation of herbicides for agricultural use.
作用機序
MCPA-diolamine acts as a selective, systemic herbicide with translocation properties. It functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled cell division and growth, ultimately causing the death of the target weeds . The molecular targets include auxin receptors and pathways involved in cell division and elongation.
類似化合物との比較
Similar Compounds
MCPA: The parent compound of MCPA-diolamine, used for similar herbicidal purposes.
MCPA-butotyl: Another derivative of MCPA with different solubility and application properties.
MCPA-ethyl: A variant used in different formulations for specific crops.
Uniqueness
This compound is unique due to its specific formulation with diethanolamine, which enhances its solubility and effectiveness as a herbicide. This makes it particularly suitable for certain agricultural applications where other derivatives may not be as effective .
特性
CAS番号 |
20405-19-0 |
|---|---|
分子式 |
C13H20ClNO5 |
分子量 |
305.75 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenoxy)acetic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C9H9ClO3.C4H11NO2/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;6-3-1-5-2-4-7/h2-4H,5H2,1H3,(H,11,12);5-7H,1-4H2 |
InChIキー |
XQAVWNJMMDWIKG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)O.C(CO)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















